molecular formula C16H15F3N2OS B2669531 2-[(4-Aminophenyl)thio]-N-[3-(trifluoromethyl)-phenyl]propanamide CAS No. 913242-28-1

2-[(4-Aminophenyl)thio]-N-[3-(trifluoromethyl)-phenyl]propanamide

Cat. No.: B2669531
CAS No.: 913242-28-1
M. Wt: 340.36
InChI Key: UWAAAUZTMKPFFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Aminophenyl)thio]-N-[3-(trifluoromethyl)-phenyl]propanamide is a useful research compound. Its molecular formula is C16H15F3N2OS and its molecular weight is 340.36. The purity is usually 95%.
BenchChem offers high-quality 2-[(4-Aminophenyl)thio]-N-[3-(trifluoromethyl)-phenyl]propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(4-Aminophenyl)thio]-N-[3-(trifluoromethyl)-phenyl]propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-aminophenyl)sulfanyl-N-[3-(trifluoromethyl)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2OS/c1-10(23-14-7-5-12(20)6-8-14)15(22)21-13-4-2-3-11(9-13)16(17,18)19/h2-10H,20H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWAAAUZTMKPFFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC(=C1)C(F)(F)F)SC2=CC=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(4-Aminophenyl)thio]-N-[3-(trifluoromethyl)-phenyl]propanamide, a compound with the molecular formula C₁₆H₁₅F₃N₂OS, is gaining attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

  • Molecular Weight : 348.37 g/mol
  • CAS Number : 913242-28-1
  • Physical State : Solid
  • Hazard Classification : Irritant

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, revealing its potential as an anticancer agent and its effects on cellular pathways.

Anticancer Activity

Research indicates that 2-[(4-Aminophenyl)thio]-N-[3-(trifluoromethyl)-phenyl]propanamide exhibits significant cytotoxic effects against several cancer cell lines. The structure-activity relationship (SAR) suggests that the presence of the trifluoromethyl group enhances its potency.

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung)5.2Induction of apoptosis via mitochondrial pathway
MCF-7 (Breast)3.8Inhibition of cell proliferation
HeLa (Cervical)4.5Disruption of cell cycle progression

The compound's mechanisms include:

  • Apoptosis Induction : It triggers apoptosis in cancer cells through the activation of caspase pathways.
  • Cell Cycle Arrest : It causes G2/M phase arrest, leading to inhibited proliferation.
  • Inhibition of Kinases : Studies suggest it may inhibit specific kinases involved in cancer progression, similar to other compounds in its class.

Case Studies

  • In Vitro Study on A549 Cells :
    • A study demonstrated that treatment with the compound led to a significant decrease in cell viability and increased apoptotic markers.
    • Flow cytometry analysis confirmed an increase in cells in the sub-G1 phase, indicative of apoptosis.
  • MCF-7 Cell Line Analysis :
    • The compound was shown to downregulate estrogen receptor expression, suggesting a potential role in hormone-responsive breast cancer treatment.
  • HeLa Cell Investigation :
    • Treatment resulted in altered expression of cell cycle regulatory proteins, confirming its role in disrupting normal cell cycle progression.

Scientific Research Applications

Anticancer Activity

Recent studies have investigated the anticancer properties of compounds similar to 2-[(4-Aminophenyl)thio]-N-[3-(trifluoromethyl)-phenyl]propanamide. For instance, derivatives containing trifluoromethyl groups have shown significant growth inhibition against various cancer cell lines. These studies highlight the potential of such compounds to act as effective anticancer agents.

Case Study : A related study demonstrated that a series of N-aryl compounds exhibited percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against different cancer cell lines, indicating a promising avenue for further exploration of similar structures, including 2-[(4-Aminophenyl)thio]-N-[3-(trifluoromethyl)-phenyl]propanamide .

Enzyme Inhibition

2-[(4-Aminophenyl)thio]-N-[3-(trifluoromethyl)-phenyl]propanamide has been identified as a potential inhibitor of mitogen-activated protein kinases (MEK1/2). This class of enzymes plays a critical role in cell proliferation and survival, making them attractive targets for cancer therapy.

Research Findings : The compound's ability to inhibit MEK1/2 suggests its utility in developing targeted therapies for cancers driven by aberrant MAPK signaling pathways .

Bioactivity and Mechanism of Action

The bioactivity of 2-[(4-Aminophenyl)thio]-N-[3-(trifluoromethyl)-phenyl]propanamide can be attributed to its structural characteristics that enhance binding affinity to target proteins. The presence of the trifluoromethyl group is known to increase lipophilicity and metabolic stability, which are beneficial for drug efficacy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[(4-Aminophenyl)thio]-N-[3-(trifluoromethyl)-phenyl]propanamide, and how can reaction efficiency be monitored?

  • Methodology : Synthesis typically involves a nucleophilic substitution or coupling reaction between 4-aminothiophenol and a suitably activated propanamide derivative. Reaction progress can be tracked using thin-layer chromatography (TLC) with UV visualization or HPLC-MS for intermediates. For trifluoromethyl-containing precursors, ensure anhydrous conditions to avoid hydrolysis of the CF₃ group .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are conflicting spectral data resolved?

  • Methodology : Use a combination of ¹H/¹³C NMR (to confirm amine and thioether linkages), FTIR (for amide C=O and N-H stretches), and high-resolution mass spectrometry (HRMS). Conflicting NMR peaks (e.g., overlapping aromatic signals) can be resolved using 2D NMR (COSY, HSQC) or by derivatizing reactive groups (e.g., acetylation of the amine) to simplify spectra .

Q. How can researchers assess the solubility and stability of this compound under varying pH and temperature conditions?

  • Methodology : Perform solubility tests in polar (DMSO, water) and non-polar solvents (DCM, ethyl acetate) using UV-Vis spectrophotometry. Stability studies should include accelerated degradation experiments (e.g., 40°C/75% relative humidity) with HPLC monitoring. For pH-dependent stability, use buffer solutions (pH 1–13) and track degradation products via LC-MS .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the trifluoromethyl group in this compound during catalytic reactions?

  • Methodology : Computational studies (DFT calculations) can map electron density around the CF₃ group to predict sites for electrophilic or nucleophilic attack. Pair this with experimental kinetic studies (e.g., varying catalysts like Pd or Cu) to correlate theoretical predictions with observed reaction pathways .

Q. How can contradictory bioactivity data from in vitro vs. in vivo studies be systematically analyzed?

  • Methodology : Apply multivariate statistical analysis (e.g., PCA or PLS regression) to identify variables (e.g., metabolic instability, protein binding) causing discrepancies. Cross-validate using metabolite profiling (LC-HRMS) and pharmacokinetic modeling .

Q. What strategies optimize reaction conditions for scalable synthesis while minimizing by-products?

  • Methodology : Use design of experiments (DoE) to test variables (temperature, solvent, catalyst loading). For example, a Box-Behnken design can model interactions between factors. Monitor by-products via GC-MS or HPLC and apply green chemistry principles (e.g., switch to aqueous solvents) .

Q. How do steric and electronic effects of the thioether and trifluoromethyl groups influence binding to biological targets?

  • Methodology : Perform molecular docking simulations (AutoDock, Schrödinger) with protein crystal structures. Validate predictions via SPR (surface plasmon resonance) binding assays. Compare with analogs lacking the CF₃ or thioether group to isolate contributions .

Q. What advanced techniques characterize degradation pathways under oxidative stress?

  • Methodology : Expose the compound to H₂O₂ or UV light and analyze degradation products using LC-QTOF-MS. Isotope labeling (e.g., ¹⁸O in H₂O) can trace oxygen incorporation. Pair with EPR spectroscopy to detect radical intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.